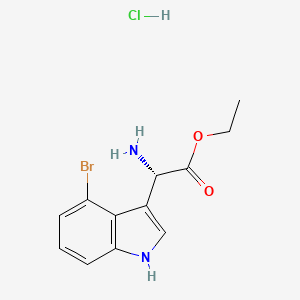
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride is a synthetic organic compound that features an indole moiety substituted with a bromine atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate: The brominated indole is then reacted with ethyl glycinate hydrochloride under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted indole derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride: Lacks the bromine substitution.
(S)-Ethyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate hydrochloride: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can influence its reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C12H14BrClN2O2 |
|---|---|
Molecular Weight |
333.61 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-(4-bromo-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)7-6-15-9-5-3-4-8(13)10(7)9;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
YSYUDHWJESPREH-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C(=CC=C2)Br)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


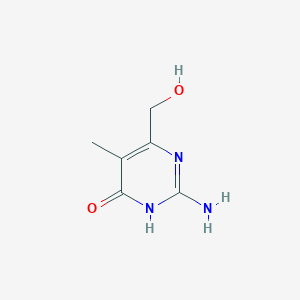

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
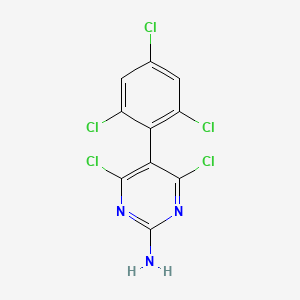

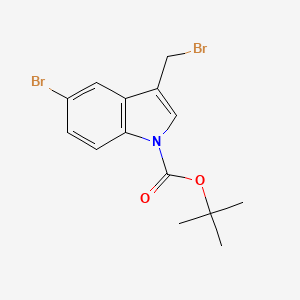
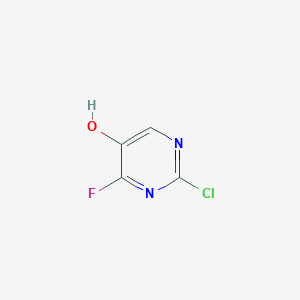
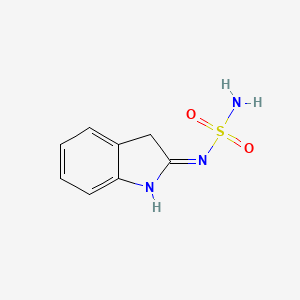
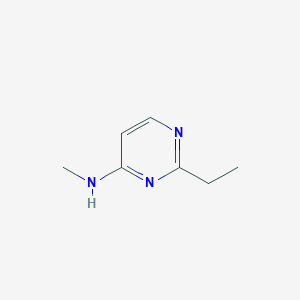
![2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B13096277.png)
![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
